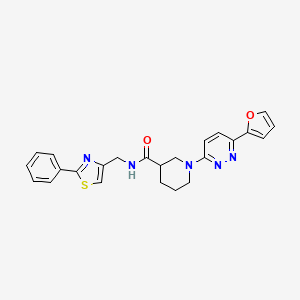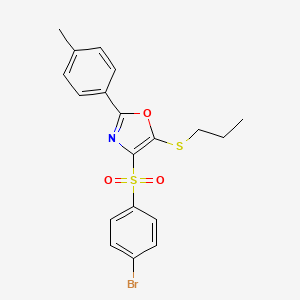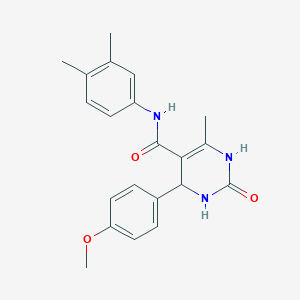
((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)imino)dimethyl-l6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. It also has a bromophenyl group attached to it. The presence of sulfur indicates that it might be a type of sulfonamide or a related compound .
Molecular Structure Analysis
The molecular structure would likely show the triazole ring, with the bromophenyl group and the sulfonamide group attached. The exact structure would depend on the specific positions of these groups on the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like the exact structure and the functional groups present. For example, the presence of the bromine atom and the sulfonamide group might increase the compound’s polarity and affect its solubility .Scientific Research Applications
Synthesis and Characterization
The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it has been successfully synthesized through S-alkylation and characterized by advanced spectroscopic methods, showcasing its potential in the field of organic synthesis (Vorga & Badea, 2021).
Catalysis and Structural Analysis
The compound's derivatives have been involved in catalyst- and solvent-free synthesis processes, illustrating its relevance in promoting efficient and sustainable chemical reactions (Moreno-Fuquen et al., 2019). Moreover, these processes are complemented by detailed X-ray structural and theoretical studies, contributing to a deeper understanding of the molecular structure and interactions.
Pharmacological Properties
Although specific to derivatives, there's evidence of pharmacological exploration. For instance, certain derivatives have been studied for their effects on the central nervous system (CNS) in mice, indicating a potential for biomedical applications (Maliszewska-Guz et al., 2005).
Biological Evaluation
The compound's derivatives have been examined for biological activities, such as antibacterial, antifungal, and cytotoxic activities. This highlights the compound's potential utility in developing new therapeutic agents or biologically active substances (Chohan & Shad, 2011).
Quantum Chemical Calculations and Biological Activities
The derivatives of the compound have been subjected to quantum chemical calculations to understand their molecular geometry, vibrational frequencies, and electronic absorption spectra. This not only offers insights into the chemical properties but also correlates with observed antibacterial and antioxidant activities, providing a comprehensive understanding of the compound's applications in various scientific fields (Sarac, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]imino-dimethyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4OS/c1-17(2,16)15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLCLYOGLTEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NNC(=N1)C2=CC=C(C=C2)Br)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

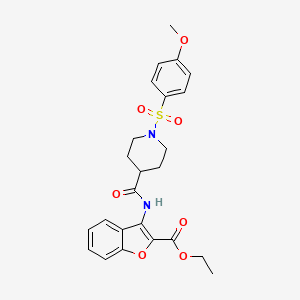

![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)
![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)
![N-(2,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2452935.png)
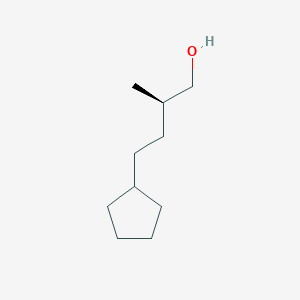
![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)
![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)
